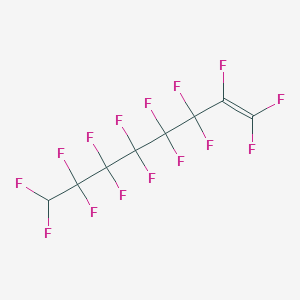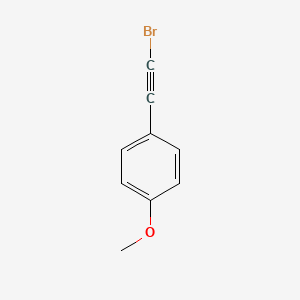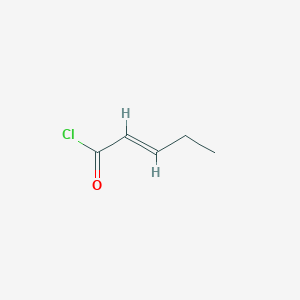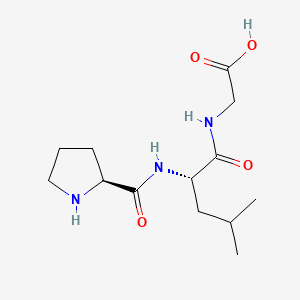
Prolyl-leucyl-glycine
Vue d'ensemble
Description
Prolyl-leucyl-glycine is a tripeptide derived from three amino acids . It is also known as Melanostatin or Melanocyte-inhibiting factor (MIF-1), an endogenous peptide fragment derived from the cleavage of the hormone oxytocin . It has a molecular formula of C13H23N3O4 and a molecular weight of 285.34 .
Synthesis Analysis
The synthesis of Prolyl-leucyl-glycine could involve enzymes like Procollagen-proline dioxygenase, also known as prolyl hydroxylase . These enzymes catalyze the incorporation of oxygen into organic substrates through a mechanism that requires alpha-Ketoglutaric acid, Fe 2+, and ascorbate .Molecular Structure Analysis
Prolyl-leucyl-glycine contains a total of 43 bonds, including 20 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
Prolyl-leucyl-glycine could be involved in various chemical reactions. For instance, Procollagen-proline dioxygenase catalyzes the reaction: L-proline + alpha-ketoglutaric acid + O2 → (2S, 4R)-4-hydroxyproline + succinate + CO2 . The replacement of the glycyl residue in the asparagine-containing peptide with a bulky leucyl or prolyl residue results in a 33-50-fold decrease in the rate of degradation .Physical And Chemical Properties Analysis
Prolyl-leucyl-glycine has a molecular formula of C13H23N3O4 and a molecular weight of 285.34 .Applications De Recherche Scientifique
Potentiation of Levodopa Effect
Prolyl-leucyl-glycine amide (PLG) demonstrates significant potentiation of levodopa's effects, particularly in motor performance and intellectual functioning. This was observed in a study where PLG was injected intravenously, enhancing the impact of orally administered levodopa (Barbeau, 1975).
Antiparkinsonian Activity
PLG shows some antiparkinsonian activity, as indicated by studies in parkinsonian patients. When used with levodopa, PLG can reduce drug-induced dyskinesias, suggesting potential therapeutic applications in Parkinson's disease (Kastin & Barbeau, 1972).
Role in Plant Stress Resistance
While not directly related to PLG, research on glycine betaine and proline in plants sheds light on the roles of similar compounds in stress resistance. These compounds aid in enzyme and membrane integrity under stress conditions such as drought and extreme temperatures (Ashraf & Foolad, 2007).
Interaction with Opiate Receptors
Studies have investigated the interaction of prolyl-leucyl-glycine with brain opiate receptors. The findings indicate that PLG does not interact with these receptors, as evidenced by unchanged binding affinities in various tests (Bhargava, Pandev, & Matwyshyn, 1983).
Absorption and Transport in Intestinal Mucosa
Research on the intestinal transport of amino acid residues from dipeptides, including glycyl-L-proline and prolyl-glycine, contributes to understanding the absorption and metabolic pathways of similar compounds in the gastrointestinal system (Guandalini & Rubino, 1982; Rubino, Field, & Shwachman, 1971).
Impact on Central and Peripheral Effects of Oxotremorine
PLG has been shown to antagonize the central and peripheral effects of oxotremorine, a compound used in neuroscience research. This highlights the peptide's potential in modulating neurological responses (Plotnikoff & Kastin, 1974).
Peptide Dynamics in Protein Folding
The dynamics of proline and glycine residues, commonly found in protein loops and turns, are crucial during protein folding. Understanding their behavior helps in elucidating the process of protein formation and stability (Krieger, Möglich, & Kiefhaber, 2005).
Effect on Intestinal Peptidases in Diabetes
A study on the effect of diabetes on intestinal peptidases, including those hydrolyzing prolyl-glycine, provides insights into how metabolic diseases can influence peptide digestion and absorption (Arvanitakis, Folscroft, & Stitt, 1978).
Mécanisme D'action
Prolyl-leucyl-glycine, as Melanocyte-inhibiting factor, produces multiple effects, both blocking the effects of opioid receptor activation, while at the same time acting as a positive allosteric modulator of the D2 and D4 dopamine receptor subtypes . It also inhibits the release of other neuropeptides such as alpha-MSH .
Safety and Hazards
When handling Prolyl-leucyl-glycine, it’s important to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4/c1-8(2)6-10(12(19)15-7-11(17)18)16-13(20)9-4-3-5-14-9/h8-10,14H,3-7H2,1-2H3,(H,15,19)(H,16,20)(H,17,18)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGIMYRVJJEIIM-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955293 | |
| Record name | N-(1-Hydroxy-2-{[hydroxy(pyrrolidin-2-yl)methylidene]amino}-4-methylpentylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prolyl-leucyl-glycine | |
CAS RN |
33676-42-5 | |
| Record name | Prolyl-leucyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033676425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxy-2-{[hydroxy(pyrrolidin-2-yl)methylidene]amino}-4-methylpentylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



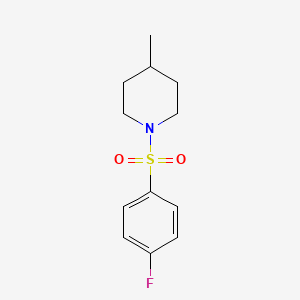
![[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-](/img/structure/B3126630.png)
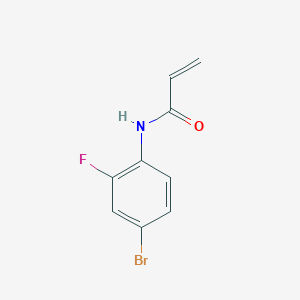
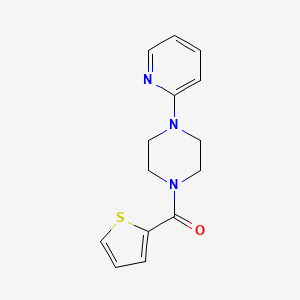
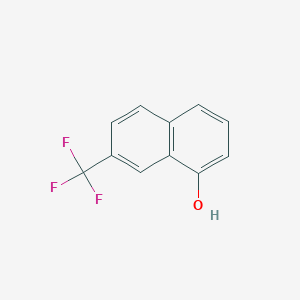
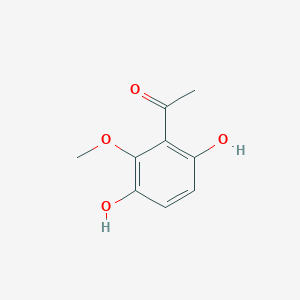
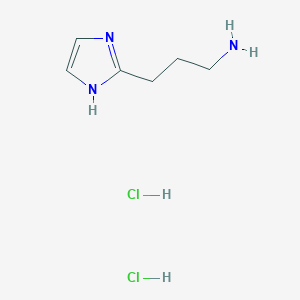
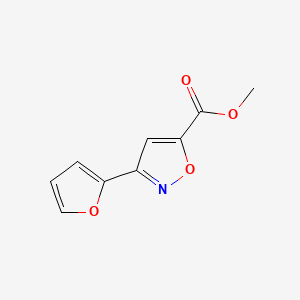

![5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B3126649.png)
![4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3126652.png)
